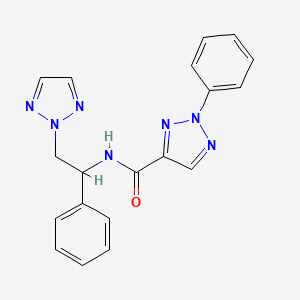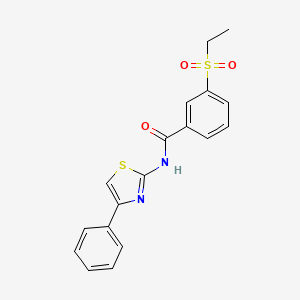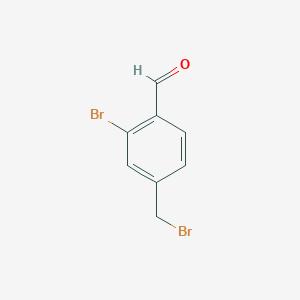![molecular formula C21H20ClN3O6 B2924973 N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2-chlorobenzyl)oxalamide CAS No. 874805-69-3](/img/structure/B2924973.png)
N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2-chlorobenzyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2-chlorobenzyl)oxalamide is a useful research compound. Its molecular formula is C21H20ClN3O6 and its molecular weight is 445.86. The purity is usually 95%.
BenchChem offers high-quality N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2-chlorobenzyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2-chlorobenzyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antiviral Activity
Indole derivatives have been reported to exhibit significant antiviral properties . For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . The structural features of the compound may be explored for potential antiviral applications, particularly in the design of novel agents that can target a broad range of RNA and DNA viruses.
Anti-HIV Activity
The indole scaffold is also present in compounds with anti-HIV activity. Compounds with modifications at the indole moiety have been screened against HIV-1 and HIV-2 strains, showing promising results in inhibiting viral replication in acutely infected cells . This suggests that our compound could be a candidate for further research in anti-HIV drug development.
Anticancer Properties
Indole derivatives are known for their anticancer activities . They can bind with high affinity to multiple receptors, which is crucial in cancer treatment. The benzodioxole and oxazolidin rings present in the compound may contribute to its potential efficacy as an anticancer agent, warranting further investigation into its mechanism of action and therapeutic applications .
Antioxidant Effects
Compounds with benzamide structures have demonstrated antioxidant activities , which are essential in protecting cells from oxidative stress . The compound , with its benzodioxole and oxazolidin components, could be studied for its antioxidant potential, possibly leading to applications in preventing or treating diseases associated with oxidative damage.
Antibacterial and Antimicrobial Activity
Benzamides and indole derivatives have shown antibacterial and antimicrobial effects . They have been used to inhibit the growth of various gram-positive and gram-negative bacteria . Research into the antibacterial properties of this compound could lead to new treatments for bacterial infections.
Fungicidal Applications
The structural analogs of indole have been synthesized with fungicidal activity in mind. New derivatives have been prepared and tested for their ability to inhibit fungal growth . The compound’s unique structure could be explored for its potential use as a fungicide in agricultural or pharmaceutical applications.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1-benzo[1,3]dioxol-5-yl-indoles, have been reported to exhibit anticancer activity against various cancer cell lines .
Biochemical Pathways
The compound likely affects the biochemical pathways involved in cell cycle progression and apoptosis. In the case of related compounds, they have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This leads to mitotic blockade and cell apoptosis .
Result of Action
The result of the compound’s action would likely be the inhibition of cell proliferation and the induction of apoptosis in targeted cells, given the observed effects of related compounds . This could potentially lead to a decrease in the size and growth rate of tumors in the context of cancer treatment.
Propriétés
IUPAC Name |
N-[[3-(1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl]-N'-[(2-chlorophenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O6/c22-15-4-2-1-3-14(15)10-23-19(26)20(27)24-11-18-25(7-8-29-18)21(28)13-5-6-16-17(9-13)31-12-30-16/h1-6,9,18H,7-8,10-12H2,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPRGGIIWMVDIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1C(=O)C2=CC3=C(C=C2)OCO3)CNC(=O)C(=O)NCC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2-chlorobenzyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-methoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2924891.png)
![4-[(3-Phenyl-1,2-oxazol-5-yl)methyl]-1-quinazolin-4-ylpiperidin-4-ol](/img/structure/B2924892.png)




![7-((3-chlorobenzyl)amino)-3-(2-fluorophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2924901.png)
![N-[1-(benzenesulfonyl)-2-[4-(3-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide](/img/structure/B2924902.png)

![9-(2-methoxy-5-methylphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2924904.png)


![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2924908.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2924913.png)